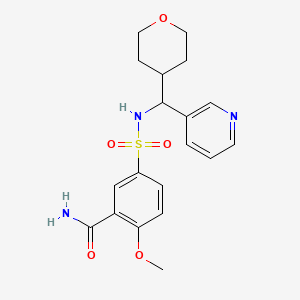

2-methoxy-5-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzamide is a novel compound that has shown potential in scientific research applications. It belongs to the class of sulfonamide compounds and has been synthesized using a multi-step process.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the formation of borate and sulfonamide groups . Its structure allows for nucleophilic and amidation reactions, making it a versatile building block in the synthesis of complex organic molecules.

Drug Development

In pharmaceutical research, compounds like this are used in drug development as enzyme inhibitors or ligand drugs . They play a crucial role in the synthesis of new medications, including anticancer drugs and treatments for microbial infections.

Diagnostic Agents

The boronic acid derivatives of this compound can act as fluorescent probes. They are used to detect biological molecules such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Due to the boronic ester bonds, this compound is used in creating stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP levels, enabling controlled drug release .

Asymmetric Synthesis

The compound’s boronic acid moiety is utilized in asymmetric synthesis processes, such as the synthesis of amino acids and in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

As an enzyme inhibitor, this compound has potential applications in the treatment of diseases by targeting specific enzymes involved in disease progression .

Antifibrotic Activity

Some derivatives of this compound have shown promising antifibrotic activity, potentially offering better efficacy than existing treatments .

DNA Research

Related compounds have been used to improve the detection of single-strand breaks (SSBs) in DNA, which is crucial for understanding genetic damage and repair mechanisms .

properties

IUPAC Name |

2-methoxy-5-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-26-17-5-4-15(11-16(17)19(20)23)28(24,25)22-18(13-6-9-27-10-7-13)14-3-2-8-21-12-14/h2-5,8,11-13,18,22H,6-7,9-10H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPPSLDSAPTYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)

![Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2610597.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2610604.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)

![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)